molecular formula C10H17Cl B13167954 2-(3-Chloropropyl)bicyclo[2.2.1]heptane

2-(3-Chloropropyl)bicyclo[2.2.1]heptane

Cat. No.: B13167954
M. Wt: 172.69 g/mol
InChI Key: RRVZWCUFFCQPBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)bicyclo[2.2.1]heptane typically involves the reaction of norbornene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(3-hydroxypropyl)bicyclo[2.2.1]heptane.

    Oxidation: Formation of 2-(3-chloropropyl)bicyclo[2.2.1]heptan-2-ol.

    Reduction: Formation of bicyclo[2.2.1]heptane

Scientific Research Applications

2-(3-Chloropropyl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropropyl)bicyclo[2.2.1]heptane is unique due to the presence of the 3-chloropropyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other norbornane derivatives, which may lack this functional group and therefore exhibit different properties and applications .

Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

2-(3-chloropropyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C10H17Cl/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7H2

InChI Key

RRVZWCUFFCQPBR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CCCCl

Origin of Product

United States

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